



In Vitro Characterization of WH-4-023: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of WH-4-023, a potent and selective dual inhibitor of the Src family kinases, Lck and Src. The document details its biochemical and cellular activities, presents quantitative data in a structured format, and outlines the experimental protocols for key assays.

Biochemical Activity and Selectivity

WH-4-023 is a highly potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, with IC50 values in the low nanomolar range.[1][2] [3][4][5] It also demonstrates potent inhibitory activity against Salt-Inducible Kinases (SIKs).[1] [3] The compound exhibits significant selectivity, with considerably lower potency against other kinases such as p38α and KDR.[2][3][5]

Table 1: Biochemical IC50 Values for WH-4-023



Target Kinase	IC50 (nM)
Lck	2
Src	6
SIK1	10
SIK2	22
SIK3	60
p38α	1300

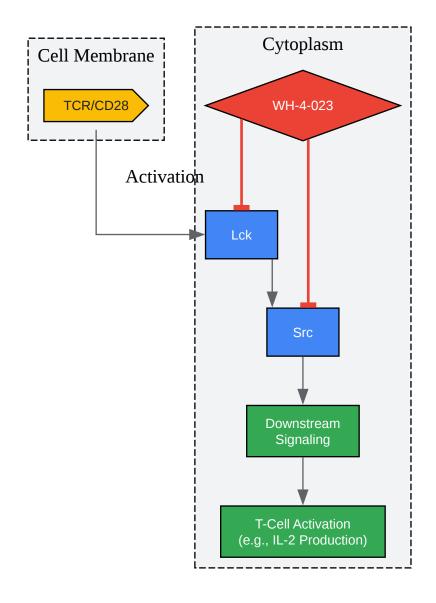
| KDR | 650 |

Data sourced from multiple references.[1][2][3][5]

Signaling Pathway Inhibition

WH-4-023 exerts its effects by binding to the ATP-binding pocket of Lck and Src, thereby blocking their catalytic activity.[4] This action prevents the phosphorylation of downstream effector molecules involved in critical signaling pathways, such as T-cell activation mediated by the T-cell receptor (TCR).





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Caption: WH-4-023 inhibits Lck and Src, blocking T-cell activation.

Experimental Protocols Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay determines the in vitro potency of WH-4-023 against Lck kinase activity.





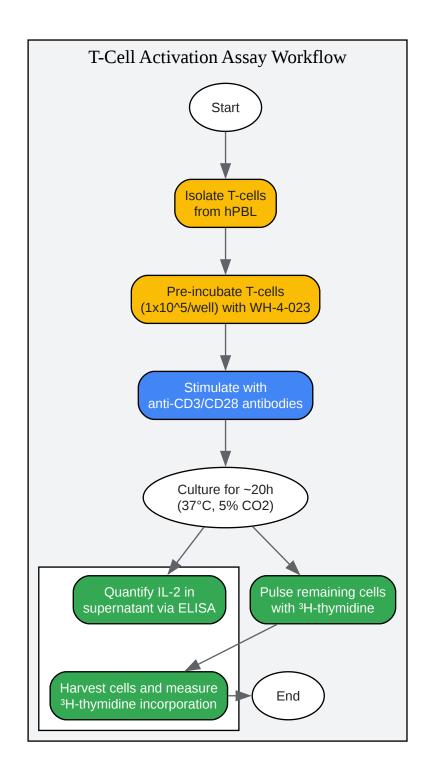


Principle: The assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide by the Lck kinase domain.[2][3][6] The phosphorylated product is detected using a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC), which binds to the biotin moiety.[2][6] When these components are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal.









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